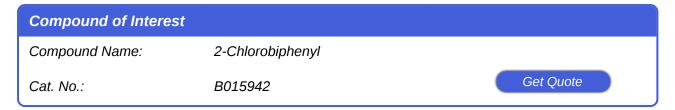


An In-depth Technical Guide to 2-Chlorobiphenyl

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-Chlorobiphenyl**, including its chemical identity, physicochemical properties, relevant experimental protocols for its synthesis and analysis, and its metabolic pathway.

IUPAC Name and Chemical Structure

2-Chlorobiphenyl is a synthetic organochloride compound belonging to the class of polychlorinated biphenyls (PCBs).[1] It consists of a biphenyl molecule where a single chlorine atom is attached at the ortho (2) position of one of the phenyl rings.[1]

- IUPAC Name: 1-chloro-2-phenylbenzene[1][2]
- Synonyms: o-Chlorobiphenyl, 2-Chloro-1,1'-biphenyl, PCB 1[2][3][4]
- CAS Number: 2051-60-7[2][3][5]
- Molecular Formula: C₁₂H₉Cl[1][2][5]

The structure consists of two phenyl rings linked by a single carbon-carbon bond, with a chlorine atom substituted on one of the rings at the C2 position.

Physicochemical and Toxicological Data

The properties of **2-Chlorobiphenyl** are summarized in the table below. This data is essential for understanding its environmental fate, designing analytical methods, and assessing its



toxicological profile.

Property	Value	Reference
Molecular Weight	188.65 g/mol	[1][5]
Appearance	White to pale yellow powder or viscous oily liquid	[1][5][6]
Melting Point	32-34 °C	[6][7]
Boiling Point	274 °C	[5][7]
Density	1.15 g/cm³ at 32.5 °C	[5][7]
Water Solubility	7.8 mg/L at 25 °C	[5][7]
Vapor Pressure	4.06 x 10 ⁻³ mm Hg at 25 °C	[1]
LogP (Octanol-Water Partition Coefficient)	>4.5	[1][4]

Experimental Protocols

This section details methodologies for the synthesis and analysis of **2-Chlorobiphenyl**, crucial for researchers in organic chemistry and environmental science.

The synthesis of unsymmetrical biphenyls like **2-Chlorobiphenyl** can be achieved through several cross-coupling reactions. The Suzuki and Gomberg-Bachmann reactions are common approaches.

Protocol: Synthesis via Suzuki Coupling

The Suzuki-Miyaura coupling is a highly effective palladium-catalyzed reaction for creating carbon-carbon bonds between an organoboron compound and an organic halide.[8][9]

• Reaction Setup: In a reaction vessel purged with an inert gas (e.g., Argon), combine 2-chlorophenylboronic acid (1.0 equivalent), 1-bromobenzene (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).



- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and an aqueous solution.
- Reaction Conditions: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an
 organic solvent like ethyl acetate and wash with water and brine to remove the base and
 inorganic byproducts.
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to yield pure **2-Chlorobiphenyl**.

The analysis of PCBs in environmental and biological samples is critical for monitoring and risk assessment. EPA methods 1668 and 8004 provide robust protocols for this purpose.[10][11]

Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - For solid matrices (soil, sediment), homogenize the sample.
 - For liquid matrices (water, serum), the sample may be used directly or after initial filtration.
 [11][12]

Extraction:

- Perform a solvent extraction using a non-polar solvent like hexane or a hexane/acetone mixture. Techniques such as Soxhlet extraction for solids or liquid-liquid extraction for aqueous samples are common.[11][12]
- Spike the sample with isotopically labeled internal standards before extraction to quantify recovery.



- Cleanup: The crude extract often contains interfering compounds. Use cleanup techniques such as sulfuric acid washing or column chromatography (e.g., silica gel or Florisil) to remove these interferences.
- Concentration: Concentrate the cleaned extract to a small, precise volume (e.g., 1 mL) under a gentle stream of nitrogen.
- GC-MS Analysis:
 - \circ Inject a small aliquot (e.g., 1-2 µL) of the final extract into a gas chromatograph equipped with a mass spectrometer detector.[11]
 - Use a capillary column (e.g., DB-5) suitable for separating PCB congeners.[12]
 - The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for 2-Chlorobiphenyl.
- Quantification: Identify and quantify 2-Chlorobiphenyl by comparing its retention time and mass spectrum to that of a certified reference standard.[11]

Visualized Pathways and Workflows

Diagrams created with Graphviz are provided below to illustrate key processes involving **2- Chlorobiphenyl**.

The metabolism of PCBs is a critical factor in their toxicity and persistence. It is primarily mediated by the cytochrome P-450 enzyme system in the liver.

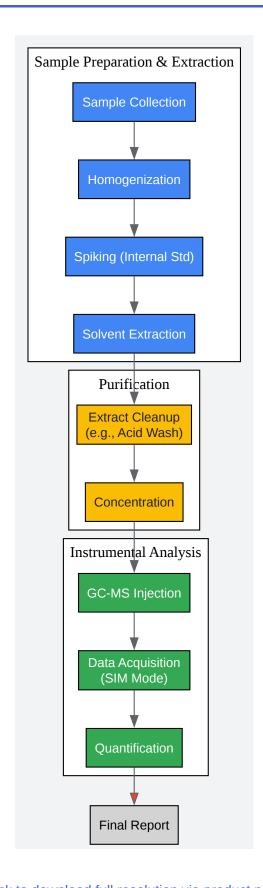


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Caption: Metabolic transformation of **2-Chlorobiphenyl** in biological systems.

This diagram outlines the logical sequence of steps for the quantitative analysis of **2-Chlorobiphenyl** in a sample matrix.





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Caption: Workflow for the analytical determination of 2-Chlorobiphenyl.



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